3-Methoxyphenyl methylcarbamate
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Overview
Description
3-Methoxyphenyl methylcarbamate is an organocarbamate compound with the molecular formula C9H11NO3. It is primarily known for its use as an insecticide, specifically as an inhibitor of fly brain cholinesterase . The compound is characterized by its ability to interfere with the nervous system of insects, making it an effective pest control agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxyphenyl methylcarbamate can be synthesized through the reaction of carbamic acid, bromomethyl-, (3-methoxyphenyl)methyl ester with appropriate reagents . One common method involves the use of p-methoxybenzamide, N-bromosuccinimide (NBS), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol. The reaction mixture is heated at reflux, followed by purification through flash column chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industry standards for use as an insecticide.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyphenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The methoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Methoxyphenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its effects on cholinesterase enzymes, providing insights into enzyme inhibition mechanisms.
Medicine: Research explores its potential therapeutic applications, particularly in the development of insecticide-based treatments for parasitic infections.
Industry: Beyond its use as an insecticide, it is employed in the synthesis of other chemical compounds and materials.
Mechanism of Action
The primary mechanism of action of 3-Methoxyphenyl methylcarbamate involves the inhibition of cholinesterase enzymes in the nervous system of insects. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in continuous nerve signal transmission, ultimately causing paralysis and death of the insect.
Comparison with Similar Compounds
- Methyl N-(3-methoxyphenyl)carbamate
- Methyl N-(4-methoxyphenyl)carbamate
- Methyl N-(2-methoxyphenyl)carbamate
Comparison: 3-Methoxyphenyl methylcarbamate is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different levels of potency and selectivity as an insecticide, making it a valuable compound for targeted pest control applications.
Properties
CAS No. |
3938-28-1 |
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Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(3-methoxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C9H11NO3/c1-10-9(11)13-8-5-3-4-7(6-8)12-2/h3-6H,1-2H3,(H,10,11) |
InChI Key |
QHZWXMFBIJJCEB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)OC |
Origin of Product |
United States |
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